molecular formula C22H25BrCl2N6S B1679357 NNC 26-9100 CAS No. 199522-35-5

NNC 26-9100

Cat. No.: B1679357
CAS No.: 199522-35-5
M. Wt: 556.3 g/mol
InChI Key: UREJDUPKGMFJRU-UHFFFAOYSA-N
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Description

NNC 26-9100 is a selective agonist for the somatostatin receptor subtype 4 (sst4). It has been shown to have significant effects on microglial activity, particularly in the context of neuroinflammatory conditions such as Alzheimer’s disease. This compound has demonstrated the ability to enhance the phagocytosis of amyloid-beta peptides, inhibit the production of nitric oxide, and decrease cytosolic calcium levels in microglial cells .

Preparation Methods

The synthetic route for NNC 26-9100 involves several key steps, including the formation of the core structure and the introduction of specific functional groups to achieve selectivity for the somatostatin receptor subtype 4. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Chemical Reactions Analysis

NNC 26-9100 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions, particularly involving the halogen atoms present in its structure. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

NNC 26-9100 is a somatostatin receptor subtype-4 (SSTR4) agonist that has shown potential in scientific research applications, particularly in the context of Alzheimer's disease (AD) .

Alzheimer's Disease Research

  • Learning and Memory Improvement: this compound has demonstrated the ability to enhance learning and memory in mouse models of Alzheimer's disease . Studies using the senescence-accelerated mouse prone-8 (SAMP8) model, which exhibits age-related cognitive decline and AD-like changes in the brain, have shown that this compound improves learning and memory . Similar improvements in acquisition learning were observed in APPswe Tg2576 transgenic mice treated with this compound .
  • Amyloid-beta (Aβ) Reduction: this compound has been found to decrease Aβ levels in the brain . Specifically, it reduces soluble Aβ 42 oligomers, which are hypothesized to be primary mediators of Alzheimer's disease progression . In the SAMP8 mouse model, this compound decreased total soluble Aβ 42 . Further analysis revealed that this compound decreased the Aβ 42 trimeric form in extracellular and intracellular fractions and produced a band-split effect of the Aβ 42 hexameric form within the extracellular fraction . Additionally, this compound also reduced Aβ 40 oligomeric bands in extracellular and membrane fractions of Tg2576 mice .
  • Metalloproteinase-Dependent Mechanism: The mechanism by which this compound reduces soluble Aβ 42 oligomers and enhances learning appears to be dependent on metalloproteinases . The learning improvement and reduction of Aβ 42 expression were reversed with neprilysin inhibition . this compound increases brain neprilysin activity .
  • mRNA Expression Regulation: this compound influences the expression of key genes associated with AD pathology . It increases the cortical expression of Sstr4, Aβ-degrading enzymes such as neprilysin and insulin-degrading enzyme, and the antioxidant catalase . These transcriptional changes in brain tissue facilitate Aβ phagocytosis and clearance .
  • Microglial Activity Modulation: this compound modulates microglial activity, which is relevant to AD development and progression . It enhances microglial Aβ clearance and exhibits cell-protective effects by preventing elevated cytosolic calcium levels and inhibiting nitric oxide release .

Table: Effects of this compound on Aβ Oligomers in Different Brain Fractions

Brain FractionAβ Oligomeric Bands (kDa)Effect of this compound
Extracellular75, 63, 56, 40, 25, 12Decrease in 75, 63, 40, and 12 kDa bands
Membrane75, 56, 45, 40, 25, 18Decrease in 45 and 40 kDa bands
Intracellular12 kDa (trimeric form)Decrease

Case Studies

  • SAMP8 Mice: In the senescence-accelerated mouse prone-8 (SAMP8) model of Alzheimer's disease, chronic this compound treatment dose-dependently improved memory with a reduction of cortical tissue Aβ 42 expression . Single-dose administration enhanced learning and memory, with an associated increase in cortical neprilysin activity .
  • Tg2576 Mice: Evaluation of this compound in APPswe Tg2576 transgenic mice showed a similar learning improvement and corresponding reduction in soluble Aβ 42 oligomers within extracellular, intracellular, and membrane fractions .
  • 3xTg-AD Mice: this compound increased cortical neprilysin mRNA expression .

Other Applications

While the primary focus of this compound research is on Alzheimer's disease, its potential extends to other areas:

  • Inflammatory Diseases: this compound may have beneficial effects in inflammatory diseases of the brain .
  • Neuroprotection: this compound exhibits cell-protective effects through prevention of elevated cytosolic calcium and inhibition of nitric oxide release .

Mechanism of Action

NNC 26-9100 exerts its effects by selectively binding to the somatostatin receptor subtype 4. This binding activates downstream signaling pathways that lead to the modulation of microglial activity. Specifically, the compound enhances the phagocytosis of amyloid-beta peptides, inhibits the production of nitric oxide, and decreases cytosolic calcium levels. These effects are mediated through the activation of the somatostatin receptor subtype 4 and the subsequent modulation of intracellular signaling cascades .

Comparison with Similar Compounds

NNC 26-9100 is unique in its high selectivity for the somatostatin receptor subtype 4, with over 100-fold selectivity compared to other somatostatin receptor subtypes. Similar compounds include:

This compound stands out due to its potent and selective action on the somatostatin receptor subtype 4, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

NNC 26-9100 is a selective agonist for the somatostatin receptor subtype 4 (SSTR4), which has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on amyloid-beta (Aβ) metabolism, and impact on cognitive functions based on diverse research findings.

This compound operates primarily through its interaction with SSTR4, leading to various neuroprotective effects. Research indicates that it enhances the phagocytosis of Aβ1-42 by microglial cells and reduces nitrosative stress in inflammatory conditions. Specifically, this compound has been shown to:

  • Increase Aβ1-42 Uptake : In non-inflammatory conditions, this compound significantly enhances the uptake of FITC-tagged Aβ1-42 by BV2 microglia cells, suggesting a role in clearing amyloid plaques associated with AD .
  • Inhibit Nitric Oxide Production : It decreases nitric oxide release in LPS-activated microglia, which may mitigate neuroinflammation and cellular damage .
  • Regulate Calcium Levels : this compound treatment results in decreased cytosolic calcium levels during inflammatory responses, which is crucial for maintaining cellular homeostasis and preventing excitotoxicity .

Effects on Amyloid-Beta Metabolism

The compound has been extensively studied for its effects on Aβ metabolism. Key findings include:

  • Reduction of Soluble Aβ Oligomers : In various mouse models, including SAMP8 and APP Tg2576 mice, administration of this compound led to a significant decrease in soluble Aβ42 oligomers. This reduction correlates with improved cognitive performance in learning and memory tasks .
  • Enhancement of Neprilysin Activity : Neprilysin is an enzyme responsible for degrading Aβ peptides. This compound has been shown to increase neprilysin activity in cortical tissues, further supporting its role in decreasing Aβ levels .

Cognitive Benefits

The cognitive-enhancing properties of this compound have been highlighted through various behavioral studies:

  • Improved Learning and Memory : In T-maze and object recognition tests, mice treated with this compound demonstrated significantly better performance compared to controls. This suggests that the compound not only reduces Aβ levels but also enhances cognitive functions associated with learning and memory .

Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
Aβ1-42 PhagocytosisIncreased uptake by microglia
Nitric Oxide ProductionInhibition observed
Cytosolic Calcium LevelsDecreased during inflammation
Soluble Aβ OligomersSignificant reduction
Neprilysin ActivityEnhanced activity
Cognitive Performance (Learning)Improved in behavioral tests

Case Studies

Several studies have illustrated the effects of this compound in vivo:

  • SAMP8 Mouse Model : Chronic administration of this compound improved learning and memory performance while reducing soluble Aβ oligomers in aged mice, which model age-related cognitive decline similar to AD .
  • APP Tg2576 Mice : Treatment resulted in decreased levels of Aβ42 oligomers and enhanced memory acquisition tasks, demonstrating the compound's potential for therapeutic use in AD .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of NNC 26-9100 in modulating bladder function?

this compound is a selective somatostatin receptor subtype-4 (SSTR4) agonist that inhibits micturition reflexes by suppressing capsaicin-sensitive C-fiber afferent pathways in rats. Experimental designs involve intravenous administration (10–300 μg/kg) and measurement of intercontraction intervals (ICI) and pressure thresholds (PT) using bladder pressure catheters and PowerLab data acquisition systems. Contradictory findings show no impact on maximal voiding pressure (MVP) or baseline pressure (BP), suggesting selective modulation of afferent signaling .

Q. How does this compound influence cognitive parameters in Alzheimer’s disease models?

In SAMP8 mice, chronic peripheral administration of this compound (20–200 μg doses) enhances learning and memory retention in T-maze tests. This correlates with increased neprilysin activity (a key Aβ-degrading enzyme) in cortical and hippocampal tissues and reduced soluble Aβ1-42 oligomers. Methodologically, studies use intracerebroventricular injections and post-treatment biochemical analysis of brain homogenates to validate dose-dependent effects .

Q. What experimental models are validated for studying this compound’s pharmacokinetics?

Rodent models (Sprague-Dawley rats and SAMP8 mice) are standardized for bladder and cognitive studies, respectively. Key parameters include brain uptake efficiency (measured via <sup>131</sup>I-labeled this compound distribution), plasma half-life, and tissue-specific receptor binding. Researchers must ensure anesthesia protocols (isoflurane/urethane) and catheterization methods align with institutional animal ethics guidelines to minimize confounders .

Advanced Research Questions

Q. How do variations in neprilysin expression impact this compound’s efficacy in Aβ clearance?

this compound increases extracellular neprilysin activity in cortical tissues but reduces intracellular expression, a paradox suggesting compartment-specific regulatory mechanisms. Advanced methodologies involve cell fractionation assays and Western blotting to differentiate membrane-bound vs. cytosolic neprilysin. Researchers should account for tissue heterogeneity and validate findings with activity-based probes (e.g., fluorogenic substrates) to resolve contradictory data .

Q. What statistical approaches address variability in bladder function assays with this compound?

Studies employ repeated-measures ANOVA with Dunnett’s post hoc tests to compare pre- and post-treatment ICI, PT, and MVP values. For capsaicin-sensitive pathway analyses, unpaired t-tests are used to differentiate untreated vs. capsaicin-preconditioned cohorts. Power analysis (e.g., G*Power software) is critical to determine sample sizes (n ≥ 12/group) given high inter-individual variability in bladder reflex metrics .

Q. Can this compound’s effects on Aβ metabolism be reconciled with its lack of direct APP modulation?

While this compound reduces endogenous APP expression in cortical tissues, its Aβ-lowering effects are primarily mediated via neprilysin upregulation rather than direct APP processing. Researchers should integrate proteomic profiling (e.g., SILAC labeling) and APP intracellular domain (AICD) assays to disentangle indirect regulatory pathways. Contradictions in APP dynamics highlight the need for temporal studies to map dose- and time-dependent effects .

Q. Methodological Challenges

Q. How should researchers design dose-escalation studies for this compound in cross-species models?

Dose translation from rodents to higher species requires allometric scaling (body surface area or metabolic rate) and validation via pharmacokinetic/pharmacodynamic (PK/PD) modeling. For example, murine doses (20–200 μg) correspond to ~0.16–1.6 mg/kg in humans, but receptor affinity differences (e.g., SSTR4 density in CNS vs. peripheral tissues) necessitate microdialysis or PET imaging to confirm target engagement .

Q. What controls are essential for isolating SSTR4-specific effects in vivo?

Co-administration of SSTR4 antagonists (e.g., CYN 154806) and knockout rodent models are critical to confirm target specificity. Blinding protocols and vehicle controls (e.g., 2% DMSO) must be standardized to mitigate solvent-induced artifacts. Researchers should also quantify plasma somatostatin levels via ELISA to rule out endogenous hormone interference .

Q. Data Interpretation & Reproducibility

Q. How can contradictory findings on this compound’s intracellular vs. extracellular effects be resolved?

Discrepancies in neprilysin localization may arise from tissue processing artifacts (e.g., protease inhibition during homogenization). Methodological solutions include:

  • Parallel analysis of fresh-frozen vs. fixed tissues.
  • Use of activity-based probes (e.g., FRET substrates) to distinguish latent vs. active enzyme pools.
  • Multi-lab replication studies with shared protocols to minimize batch effects .

Q. What frameworks ensure rigor in extrapolating this compound’s preclinical results to clinical hypotheses?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure translational research questions. For example:

  • Population: Alzheimer’s patients with confirmed SSTR4 expression.
  • Intervention: this compound vs. standard Aβ-targeting therapies.
  • Comparison: Cognitive decline rates via ADAS-Cog.
  • Outcome: Cerebrospinal fluid (CSF) Aβ1-42 reduction ≥20% .

Properties

IUPAC Name

1-[3-[(5-bromopyridin-2-yl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrCl2N6S/c23-17-5-7-21(29-12-17)31(14-16-4-6-19(24)20(25)11-16)10-2-9-28-22(32)27-8-1-3-18-13-26-15-30-18/h4-7,11-13,15H,1-3,8-10,14H2,(H,26,30)(H2,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREJDUPKGMFJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN(CCCNC(=S)NCCCC2=CN=CN2)C3=NC=C(C=C3)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrCl2N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199522-35-5
Record name NNC-26-9100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199522355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NNC-26-9100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X9D329ZX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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